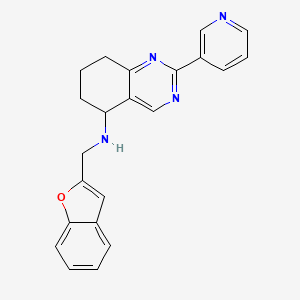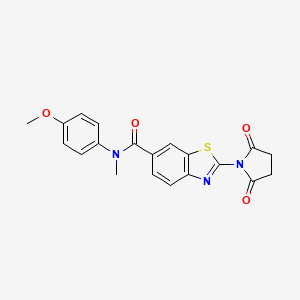
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide (DPC) is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DPC is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wirkmechanismus
The mechanism of action of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide is not well understood. However, it is believed that 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide exerts its biological activities by interacting with specific targets in cells. In cancer cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. In fungal cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been reported to disrupt the synthesis of ergosterol, which is an essential component of fungal cell membranes. In bacterial cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been found to inhibit the activity of bacterial RNA polymerase, which is a key enzyme involved in the transcription of bacterial genes.
Biochemical and Physiological Effects:
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been reported to induce cell cycle arrest and apoptosis. In fungal cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been found to inhibit the growth and development of fungi. In bacterial cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to inhibit bacterial growth and biofilm formation. In addition, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been reported to exhibit anti-inflammatory and analgesic activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide in lab experiments is its broad spectrum of biological activities. 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to exhibit activities against cancer cells, fungi, and bacteria, which makes it a versatile compound for various applications. Another advantage of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide is its relatively simple synthesis method, which makes it accessible to researchers. However, one of the limitations of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide. One potential direction is the exploration of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide as a potential drug candidate for the treatment of cancer, fungal infections, and bacterial infections. Another direction is the development of novel materials and polymers based on 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide. Furthermore, the elucidation of the mechanism of action of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide could lead to the discovery of new targets for drug development. Overall, the study of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has the potential to contribute to various fields and could lead to the development of new therapies and materials.
Synthesemethoden
The synthesis of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide involves the reaction of 4-chloroaniline with cyclopropanecarboxylic acid chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then treated with phenylmagnesium bromide to obtain 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide. The overall yield of the synthesis process is around 40%.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been investigated for its anticancer, antifungal, and antibacterial activities. In agricultural chemistry, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been explored for its herbicidal and insecticidal properties. In material science, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-6-8-13(9-7-12)20-14(21)15(10-16(15,18)19)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMUVXLVZVSVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6080994.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6081004.png)

![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)

![N~1~-benzyl-N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6081027.png)
![7-[(2S)-2-methoxy-2-phenylacetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081039.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine](/img/structure/B6081050.png)
![5-(2-{2-[2-(2-methylphenyl)-1,3-thiazol-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6081058.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6081062.png)
